Neoisoliquiritin

Übersicht

Beschreibung

Neoisoliquiritin is a natural product from Glycyrrhiza uralensis . It belongs to the class of licorice flavonoids, which have a variety of biological activities including anti-depressant, anti-tumor-promoting, and anti-inflammation properties .

Synthesis Analysis

A reasonable and feasible evaluation method for the quality assessment of licorice, where this compound is found, was developed based on the analysis of high-performance liquid chromatography (HPLC) fingerprint, combined with the quantitative analysis of multicomponents by single marker (QAMS) method .

Molecular Structure Analysis

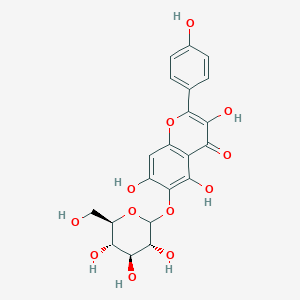

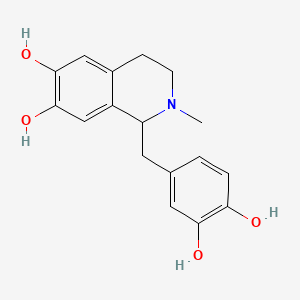

The molecular formula of this compound is C21H22O9 . Its chemical name is (E)-3- (4-hydroxyphenyl)-1- [2-hydroxy-4- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one .

Physical and Chemical Properties Analysis

This compound appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 418.4 g/mol .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer : Neoisoliquiritin has been found to exhibit tumor-suppressive effects on prostate cancer by repressing androgen receptor activity. It inhibits cell proliferation in vitro and regulates androgen receptor-mediated cell growth suppression (Chen et al., 2021).

Pharmacokinetics Study in Rats : A study developed a specific method for the quantification of isoliquiritigenin and this compound in rat plasma, providing insights into the pharmacokinetics and interconversion of these compounds (Peng et al., 2016).

Quality Evaluation of Licorice : this compound is used as one of the markers in the comprehensive quality evaluation of licorice, contributing to the authentication and quality assessment of this medicinal plant (Liu et al., 2015).

Angiogenesis Inhibition : Related compound isoliquiritigenin, also a flavonoid from licorice, has shown potential in inhibiting angiogenesis, which is a process involved in the progression of various diseases (Yang et al., 2014).

Colon Cancer Treatment : Another study reported that the combination of isoliquiritigenin and tumor necrosis factor-related apoptosis-inducing ligand induces apoptosis in colon cancer cells, suggesting its potential in cancer therapy (Yoshida et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWXJFQOCHMPCK-LXGDFETPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317746 | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-81-6, 7014-39-3 | |

| Record name | Isoliquiritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoisoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLIQUIRITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary biological activities of Neoisoliquiritin reported in these research papers?

A1: this compound, a flavonoid found in licorice (Glycyrrhiza glabra), has demonstrated several biological activities, including:

- Anti-inflammatory activity: this compound inhibits inflammatory activity in RAW 264.7 macrophage cells, although it showed less potency compared to other licorice isolates like liquiritin. []

- Anti-tumor activity: Research suggests this compound may have tumor-suppressive effects on prostate cancer by potentially repressing androgen receptor activity. []

Q2: How does this compound contribute to the overall quality and efficacy of licorice as a traditional medicine?

A2: this compound is one of the key flavonoids found in licorice and contributes to its pharmacological effects.

- Spectrum-effect relationship: Studies using HPLC fingerprinting and pharmacological analysis have identified this compound as one of the key compounds correlating with the heat-clearing, detoxifying, cough-relieving, and phlegm-eliminating effects of licorice. [, ] This suggests that the presence and quantity of this compound can be used as a marker for assessing the quality and efficacy of licorice in traditional medicine.

Q3: Can you elaborate on the pharmacokinetic properties of this compound and its relationship with isoliquiritigenin?

A3: Research suggests a potential metabolic relationship between this compound (NIS) and isoliquiritigenin (ISL).

Q4: What analytical techniques are commonly used to identify and quantify this compound in licorice samples?

A4: Several analytical techniques are employed for the characterization and quantification of this compound in licorice:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fingerprint analysis, is widely used to identify and quantify this compound in licorice samples. [, , ]

- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This technique provides higher sensitivity and selectivity for the quantification of this compound, particularly in biological samples for pharmacokinetic studies. []

Q5: Are there any known applications of this compound in the field of nanotechnology?

A5: Yes, this compound has shown promise in the green synthesis of gold nanoparticles (AuNPs).

Q6: How does the structure of this compound relate to its observed biological activity?

A6: While the specific structure-activity relationship of this compound requires further investigation, its structural similarity to other flavonoids provides some insights.

- Flavonoid structure and activity: this compound, belonging to the chalcone class of flavonoids, shares structural similarities with other compounds known for their anti-inflammatory and anti-cancer properties. [, ] Further research is needed to elucidate the precise structural features of this compound responsible for its specific activities and how modifications might affect its potency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

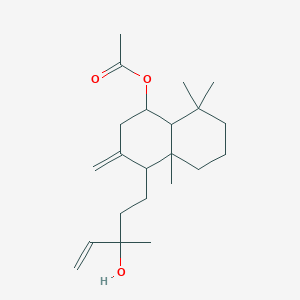

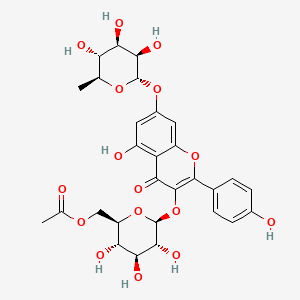

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)